

CNS 1102 (Aptiganel): Application Notes and Protocols for NMDA Receptor Studies

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Compound of Interest

Compound Name: Aptiganel Hydrochloride

Cat. No.: B109636

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Introduction

CNS 1102, also known as Aptiganel, is a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts as an open-channel blocker, binding within the ion channel pore to prevent the influx of calcium ions. This mechanism of action makes CNS 1102 a valuable tool compound for investigating the physiological and pathological roles of NMDA receptors, particularly in the context of excitotoxicity and neurodegeneration. Its neuroprotective effects have been demonstrated in various preclinical models of ischemic stroke.^{[1][2]} These application notes provide detailed protocols for the use of CNS 1102 in both in vitro and in vivo NMDA receptor research.

Mechanism of Action

CNS 1102 is a use-dependent antagonist, meaning it can only access its binding site when the NMDA receptor channel is in an open state, a state induced by the binding of both glutamate and a co-agonist like glycine or D-serine.^[3] By physically occluding the channel pore, CNS 1102 effectively blocks the excessive calcium influx that is a key mediator of excitotoxic neuronal death in conditions such as stroke and traumatic brain injury.^{[4][5]}

Data Presentation

Pharmacological and Physicochemical Properties of CNS 1102

Property	Value	Reference
Mechanism of Action	Non-competitive NMDA receptor antagonist (open-channel blocker)	[3]
Binding Site	Ion channel pore of the NMDA receptor	[4]
Molecular Formula	C ₂₀ H ₂₄ N ₃	Aptiganel
Molecular Weight	306.43 g/mol	Aptiganel
Solubility	Soluble in DMSO and ethanol	General laboratory knowledge
Storage	Store at -20°C for long-term stability	General laboratory knowledge

In Vivo Pharmacokinetic Parameters of CNS 1102 in Humans

Parameter	Value	Reference
Half-life (t _{1/2})	Approximately 4 hours	[6][7]
Volume of Distribution (Vd) steady state	444 L	[6][7]
Clearance	125 ± 55 L/h	[8]
Maximum Tolerated Dose (IV, 15 min infusion)	30 µg/kg	[6][7]

Note: Specific IC₅₀ or K_i values for CNS 1102 against individual NMDA receptor subtypes (e.g., GluN2A, GluN2B) are not readily available in publicly accessible literature.

Experimental Protocols

In Vitro Protocol: Neuroprotection Assay using MTT Reduction

This protocol describes a method to assess the neuroprotective effects of CNS 1102 against glutamate-induced excitotoxicity in primary neuronal cultures using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- CNS 1102 (Aptiganel)
- L-Glutamic acid
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates

Procedure:

- **Cell Plating:** Seed primary neurons in 96-well plates at a density of 1×10^5 cells/well and culture for at least 7 days to allow for maturation.
- **Compound Preparation:** Prepare a stock solution of CNS 1102 in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 μ M). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
- **Pre-treatment:** Pre-treat the neuronal cultures with varying concentrations of CNS 1102 for 1 hour.

- **Excitotoxic Insult:** Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 100 μ M.
- **Incubation:** Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Assay:**
 - Remove the culture medium.
 - Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express cell viability as a percentage of the control (untreated) cells.

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of CNS 1102.

Materials:

- Cultured neurons (e.g., hippocampal or cortical) on coverslips
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
- NMDA and glycine
- CNS 1102

Procedure:

- Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
- Pipette Pulling: Pull glass pipettes to a resistance of 3-5 M Ω when filled with the internal solution.
- Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.
- Recording NMDA Currents: Clamp the cell at a holding potential of -60 mV. Apply NMDA (100 μ M) and glycine (10 μ M) to elicit an inward current.
- Application of CNS 1102: After obtaining a stable baseline NMDA-evoked current, co-apply CNS 1102 at various concentrations (e.g., 0.1, 1, 10 μ M) with the NMDA and glycine solution.
- Data Acquisition and Analysis: Record the currents before, during, and after the application of CNS 1102. Measure the peak amplitude of the NMDA-evoked currents and calculate the percentage of inhibition by CNS 1102.

In Vivo Protocol: Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol is adapted from a study demonstrating the neuroprotective effects of CNS 1102 in a rat model of temporary focal ischemia.[2]

Materials:

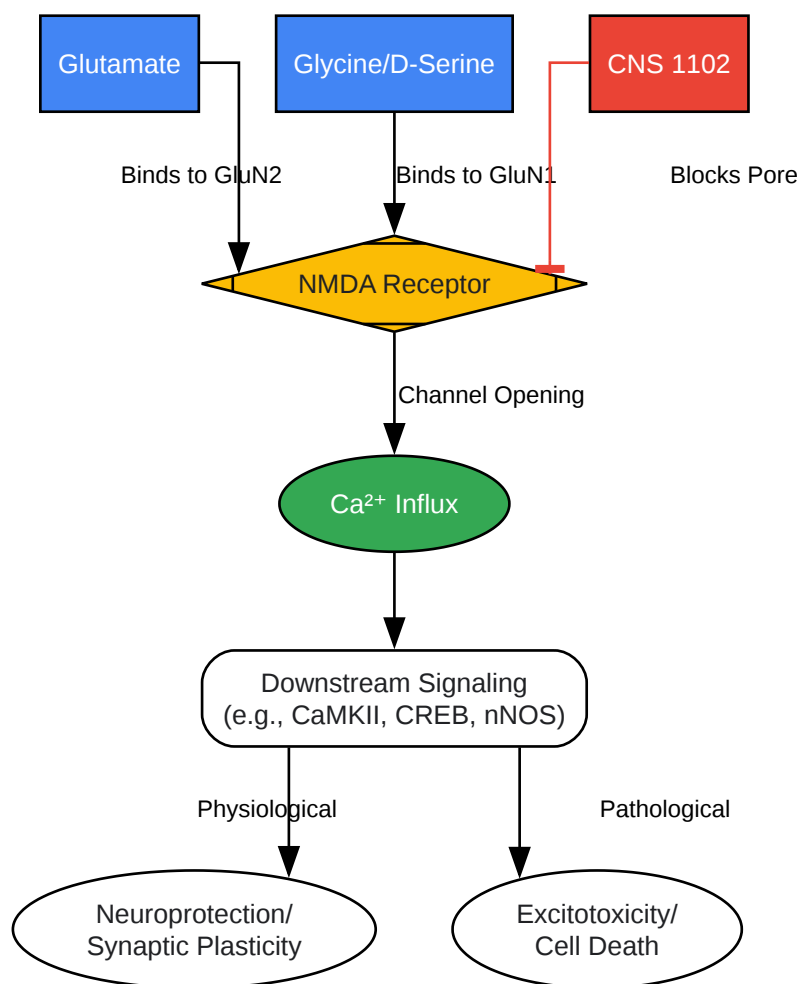
- Male Sprague-Dawley rats (250-300g)

- Anesthesia (e.g., isoflurane)
- Surgical instruments for middle cerebral artery occlusion (MCAO)
- CNS 1102 (**aptiganel hydrochloride**)
- Saline solution (vehicle)
- Intravenous infusion pump

Procedure:

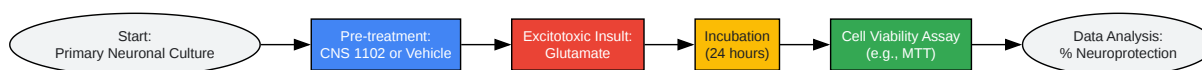
- Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
- Induction of Ischemia: Induce temporary focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for a duration of 90 minutes.
- Drug Administration:
 - Immediately after reperfusion (withdrawal of the filament), begin intravenous administration of either CNS 1102 or vehicle.
 - Administer a bolus injection of CNS 1102 (e.g., 1.13 mg/kg in saline) followed by a continuous intravenous infusion (e.g., 0.33 mg/kg/hour) for a specified duration (e.g., 3.75 hours).[2]
- Neurological Assessment: Perform neurological deficit scoring at various time points post-ischemia (e.g., 24, 48, and 72 hours).
- Histological Analysis: At the end of the experiment (e.g., 72 hours), perfuse the animals and prepare brain sections for histological staining (e.g., TTC staining) to measure the infarct volume.
- Data Analysis: Compare the neurological scores and infarct volumes between the CNS 1102-treated and vehicle-treated groups.

Visualizations



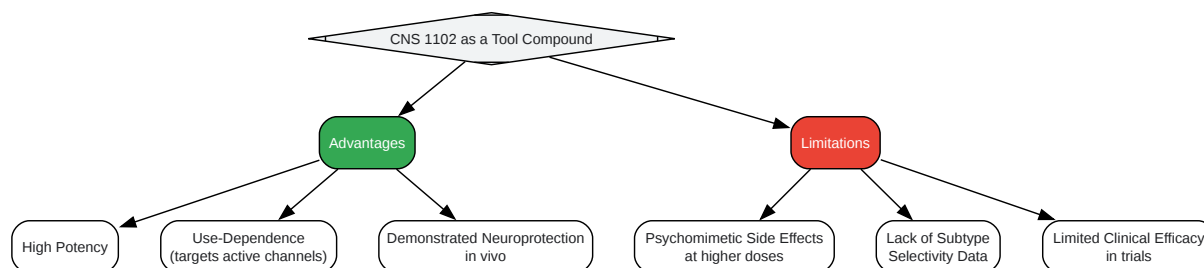
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Caption: NMDA receptor signaling and the inhibitory action of CNS 1102.



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Caption: In vitro neuroprotection assay workflow.



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Caption: Advantages and limitations of CNS 1102.

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